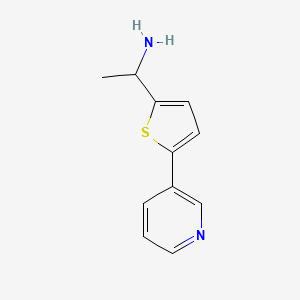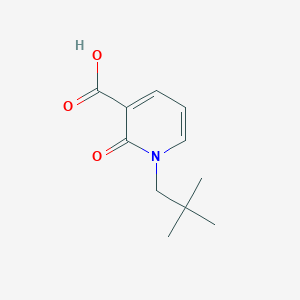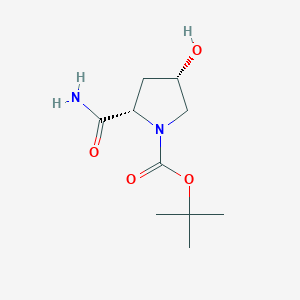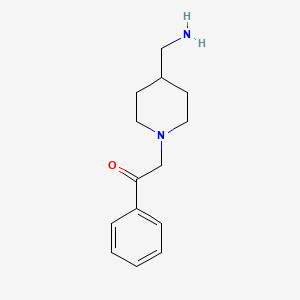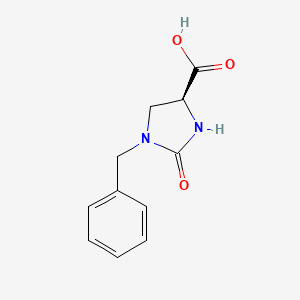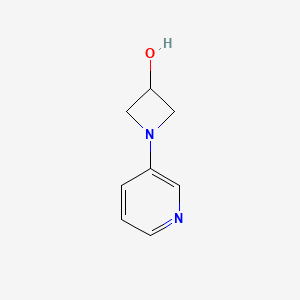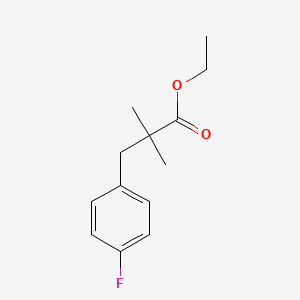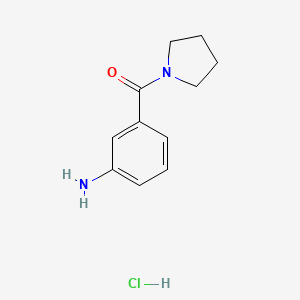
3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride
Vue d'ensemble
Description
“3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14N2O.ClH . It is a solid substance at room temperature . The IUPAC name for this compound is (3-aminophenyl) (pyrrolidin-1-yl)methanone hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride” consists of a benzene ring attached to an amine and a pyrrolidinylcarbonyl group . The InChI code for this compound is 1S/C11H14N2O.ClH/c12-10-5-3-4-9 (8-10)11 (14)13-6-1-2-7-13;/h3-5,8H,1-2,6-7,12H2;1H .Physical And Chemical Properties Analysis
“3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride” is a solid substance at room temperature . It has a molecular weight of 226.71 .Applications De Recherche Scientifique
Polymer Studies and Nanoparticle Research
3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride seems to have a close relation to the studies and development of polyaniline and polypyrrole-based materials. These materials are investigated extensively for their conductive properties and potential applications in various fields. For example, polyaniline and polypyrrole have been studied for their conductivity and the effects of different synthesis conditions, which might provide insights into the manipulation of 3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride in related applications (Blinova et al., 2007). Additionally, the synthesis of aniline-pyrrole copolymer nanostructures has been explored, potentially offering a pathway for the development of nanomaterials or coatings using similar compounds (Karami, 2016).
Drug Delivery and Therapeutic Applications
The compound’s structure may also be relevant in drug delivery systems, as shown by a study where a polymer similar to polyaniline was used to create a drug carrier for brain tumor treatment, enhancing the therapeutic efficacy and stability of the drug (Hua et al., 2011). While this does not directly involve 3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride, the structural similarities might provide a foundation for its use in related biomedical applications.
Electrochemical and Material Science
Studies have also focused on the electrochemical properties of materials related to aniline and pyrrole compounds. These investigations often aim at developing new materials with enhanced performance for applications like supercapacitors or sensors. For instance, research on copolymer/multi-walled carbon nanotube nanocomposites has been conducted to explore their potential as high-performance supercapacitor electrode materials (Dhibar et al., 2015).
Propriétés
IUPAC Name |
(3-aminophenyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBWLBPLYYZILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrrolidinylcarbonyl)aniline hydrochloride | |
CAS RN |
372096-54-3 | |
| Record name | Methanone, (3-aminophenyl)-1-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372096-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



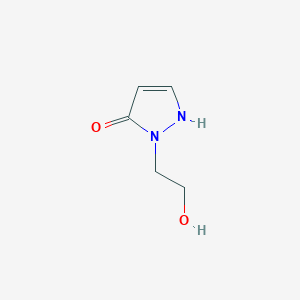
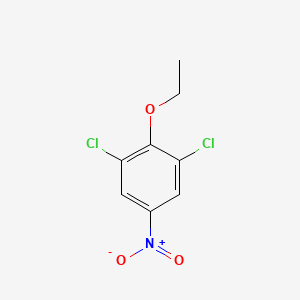
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
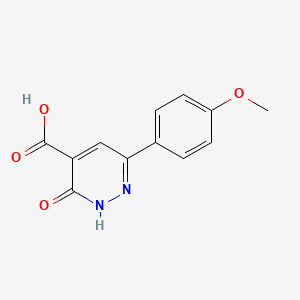

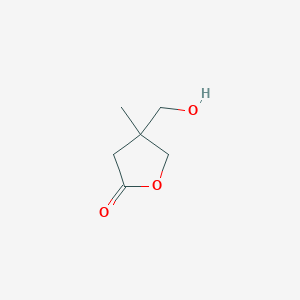
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
